N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a 3-bromophenyl carboxamide group and methyl groups at positions 3 and 4. The bromine atom at the phenyl ring’s meta-position likely enhances lipophilicity and influences electronic interactions, while the oxazolo-pyridine scaffold may contribute to rigidity and π-stacking capabilities .
Properties
Molecular Formula |
C15H12BrN3O2 |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c1-8-6-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,20) |
InChI Key |
MWMIZZVYCWPWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF (dimethylformamide) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K₂CO₃) to yield the oxazolo[5,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole and pyridine rings.
Scientific Research Applications
N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Antibacterial Agents: It has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its effects on various biological targets and pathways.
Materials Science: Due to its unique chemical structure, the compound is explored for applications in materials science, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound exerts its anticancer effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival.
Antibacterial Activity: The compound targets bacterial enzymes and proteins, disrupting essential cellular processes and leading to bacterial cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on substituents, physical properties, and bioactivity:
Key Observations:
- Substituent Position and Polarity: The 3-bromo substituent in the target compound contrasts with the 4-methoxy group in , which may reduce polarity and increase steric hindrance. Bromine’s electron-withdrawing nature could alter π-π interactions compared to electron-donating groups like methoxy .
- Bioactivity: Sulfonamide derivatives (e.g., compound 2 in ) exhibit antimicrobial activity against Pseudomonas aeruginosa and E. coli, suggesting that the carboxamide group in the target compound might be modified to sulfonamide for enhanced bioactivity.
Physicochemical Properties
- Melting Points: Derivatives with bulkier substituents (e.g., 4-methoxyphenyl or 9H-fluoren-2-yl) exhibit higher melting points (e.g., 267–269°C for dimethyl 3-oxo-4-ethyl derivatives ), likely due to increased crystallinity. The target compound’s bromophenyl group may similarly elevate its melting point compared to smaller substituents.
- Solubility: The carboxylic acid derivative in (R3=COOH) is expected to have higher aqueous solubility than the carboxamide-based target compound.
Research Implications and Gaps
- Biological Potential: While sulfonamide derivatives show promise , the carboxamide group’s role in the target compound remains unexplored. Testing against bacterial or cancer cell lines (e.g., MCF7, as in ) is warranted.
- Structural Optimization: Substituting the 3-bromo group with electron-donating moieties (e.g., methoxy) or introducing sulfonamide groups may modulate bioactivity and solubility .
Biological Activity
N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011042-12-8) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN3O2
- Molecular Weight : 346.1787 g/mol
- IUPAC Name : N-(3-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
The compound features a bromophenyl group attached to a pyridine ring fused with an oxazole structure. Its unique chemical composition suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cellular functions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance:
- In vitro Studies : Compounds in the same class have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis |
| Compound B | HeLa (Cervical) | 15 | Cell Cycle Arrest |
Antimicrobial Activity
Some studies suggest that derivatives of oxazole-pyridine compounds possess antimicrobial properties. They may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis.
Case Studies
-
Study on Antitumor Effects :
- A study evaluated the effects of various oxazole derivatives on tumor growth in xenograft models. This compound was tested alongside known antitumor agents.
- Results showed significant tumor reduction compared to controls, indicating its potential as an anticancer agent.
-
Antimicrobial Evaluation :
- A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells.
Discussion
The biological activity of this compound suggests it could serve as a lead compound for drug development targeting cancer and microbial infections. Further studies are required to elucidate its precise mechanisms and optimize its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
